2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
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Overview
Description
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide is an organic compound with the molecular formula C14H17N3O3 This compound is characterized by its unique structure, which includes an oxazole ring, an ethoxyphenyl group, and a hydroxyethanimidamide moiety
Preparation Methods
The synthesis of 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone, which is then subjected to hydrolysis, esterification, cyclization, and bromination to obtain the target compound . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Chemical Reactions Analysis
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide can be compared with similar compounds such as:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but differs in the functional groups attached to the aromatic ring.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound also contains an ethoxyphenyl group but has a different heterocyclic core.
The uniqueness of 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for various applications in scientific research.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-19-11-6-4-10(5-7-11)14-16-12(9(2)20-14)8-13(15)17-18/h4-7,18H,3,8H2,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBFEAZKIGPKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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